HAMNO

説明

Structure

3D Structure

特性

IUPAC Name |

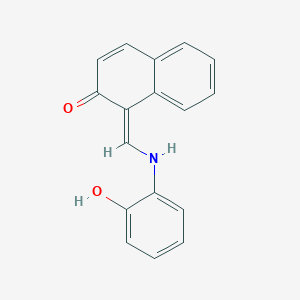

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of HAMNO: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of HAMNO (1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone), a novel small molecule inhibitor of Replication Protein A (RPA). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA Damage Response (DDR) pathway in cancer.

Introduction: Targeting Replication Protein A in Cancer Therapy

Replication Protein A (RPA) is a critical component of the DNA damage response (DDR) pathway, a complex signaling network that maintains genomic integrity. In cancer cells, which often exhibit increased replication stress, the DDR pathway is frequently upregulated, allowing tumor cells to survive and proliferate despite DNA damage. This dependency presents a therapeutic vulnerability.

This compound (also known as NSC111847) has emerged as a promising inhibitor of RPA. It selectively targets the N-terminal DNA binding domain F (DBD-F) of the RPA70 subunit. This inhibition disrupts the interaction of RPA with key proteins in the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, a crucial branch of the DDR pathway. By interfering with this pathway, this compound induces synthetic lethality in cancer cells with high levels of intrinsic replication stress and can sensitize them to DNA-damaging chemotherapeutic agents.

Synthesis of this compound

The synthesis of this compound (1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone) is achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminophenol (B121084).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-1-naphthaldehyde (1.0 eq)

-

2-aminophenol (1.0 eq)

-

Ethanol (B145695) (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Nitrogen or Argon gas supply

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-naphthaldehyde (1.0 eq) and ethanol.

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Add 2-aminophenol (1.0 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Flush the flask with nitrogen or argon gas to create an inert atmosphere.

-

Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and identify characteristic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups present in the molecule.

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the molecular formula (C₁₇H₁₃NO₂).

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity of this compound

This compound exhibits significant biological activity, primarily through its inhibition of RPA. This leads to a cascade of cellular events that can be exploited for cancer therapy.

Quantitative Data on this compound's Biological Effects

The following tables summarize the quantitative data on the biological effects of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration (µM) | Effect |

| UMSCC38 | Head and Neck Squamous Cell Carcinoma | Colony Formation | Inhibition of colony formation | ~5-10 | Significant inhibition |

| UMSCC11B | Head and Neck Squamous Cell Carcinoma | Colony Formation | Inhibition of colony formation | ~5-10 | Significant inhibition |

| UMSCC38 | Head and Neck Squamous Cell Carcinoma | Colony Formation | Synergistic inhibition with Etoposide (B1684455) (20 µM) | 2, 5, 10, 20 | Significant synergistic inhibition |

| UMSCC11B | Head and Neck Squamous Cell Carcinoma | Colony Formation | Synergistic inhibition with Etoposide (20 µM) | 2, 5, 10, 20 | Significant synergistic inhibition |

Table 2: Induction of DNA Damage Markers by this compound

| Cell Line | Cancer Type | Marker | This compound Concentration (µM) | Incubation Time | Observation |

| UMSCC38 | Head and Neck Squamous Cell Carcinoma | γ-H2AX | 2, 20 | 2 hours | Dose-dependent increase in pan-nuclear staining |

| UMSCC11B | Head and Neck Squamous Cell Carcinoma | γ-H2AX | 20 | Not specified | Prominent γ-H2AX staining |

| OKF4 | Normal Oral Keratinocyte | γ-H2AX | 2, 20, 50 | 2 hours | Increased γ-H2AX staining, greatest in S-phase |

Table 3: In Vivo Anti-tumor Activity of this compound

| Xenograft Model | Treatment | Dosage | Outcome |

| UMSCC11B | This compound + Etoposide | 1 mg/kg this compound, Etoposide dosage not specified | Reduced tumor growth |

| UMSCC38 | This compound + Etoposide | 1 mg/kg this compound, Etoposide dosage not specified | Reduced tumor growth |

Experimental Protocols for Biological Assays

3.2.1. Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of cell viability and reproductive integrity.

Materials:

-

Cancer cell lines (e.g., UMSCC38, UMSCC11B)

-

Complete cell culture medium

-

6-well or 12-well tissue culture plates

-

This compound stock solution (dissolved in DMSO)

-

Etoposide stock solution (optional, for combination studies)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with a fixed concentration of etoposide. A vehicle control (DMSO) should be included.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Wash the wells with PBS.

-

Fix the colonies with the fixation solution for 15-20 minutes at room temperature.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

3.2.2. Immunoblotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as ATR and RPA32, to assess the activation state of the DDR pathway.

Materials:

-

Cancer cell lines

-

This compound and/or Etoposide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATR (T1989), anti-phospho-RPA32 (S4/S8 or S33), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or etoposide for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows used to study its effects are provided below.

Structural analysis of the HAMNO compound

An in-depth search for the compound "HAMNO" in chemical and scientific databases has yielded no specific results for a molecule with this designation. This suggests that "this compound" may be a novel or internal compound name not yet publicly documented, or potentially a typographical error.

To fulfill the request for a detailed technical guide, a valid chemical identifier is necessary. This could include:

-

The full chemical name according to IUPAC nomenclature.

-

The CAS (Chemical Abstracts Service) registry number.

-

A publicly available research article or patent that describes the compound.

Without this foundational information, it is not possible to conduct a structural analysis, retrieve quantitative data, or outline specific experimental protocols and signaling pathways as requested.

Researchers, scientists, and drug development professionals are encouraged to verify the compound identifier and provide a recognized name or reference to enable the creation of the requested in-depth technical guide.

Early Research on HAMNO's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on the cellular effects of HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one), a small molecule inhibitor of Replication Protein A (RPA). The information presented is collated from foundational studies investigating its mechanism of action and its impact on cancer cells. This document details this compound's effects on cell cycle progression, DNA damage response, and its potential as a chemosensitizing agent.

Core Cellular Effects of this compound

This compound functions as a novel protein-protein interaction inhibitor of RPA, the primary single-stranded DNA (ssDNA) binding protein in eukaryotic cells.[1] Specifically, this compound targets the N-terminal domain of the RPA70 subunit, preventing its interaction with proteins involved in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, such as ATRIP.[1][2] This disruption leads to an increase in replication stress, making it a compound of interest for cancer therapy.[1][2]

Impact on Cell Cycle and DNA Synthesis

Treatment with this compound has been shown to significantly slow the progression of cells through the cell cycle.[3] This is achieved by a dramatic decrease in the rate of DNA synthesis.[3] Furthermore, this compound attenuates the progression of cells from the G2 phase into mitosis, although the precise mechanism for this effect is still under investigation.[3] In some cell lines, prolonged exposure to higher concentrations of this compound (e.g., 40 µM in A549 cells) can lead to apoptosis.

Induction of DNA Damage Response and Replication Stress

By inhibiting RPA's function, this compound elevates the levels of replication stress in S-phase cells.[2] This is evidenced by an increase in pan-nuclear γH2AX staining, a marker for DNA double-strand breaks.[2] The inhibition of the RPA-ATR interaction abrogates the autophosphorylation of ATR kinase and the subsequent phosphorylation of RPA32, a critical step in the DNA damage response (DDR).[3]

Interestingly, while inhibiting the ATR signaling pathway, this compound has been observed to induce the activation of the Fanconi Anemia (FA) pathway.[2] This is marked by an increase in FANCD2 monoubiquitination and the formation of FANCD2 foci.[2] This suggests a complex interplay between different DNA repair pathways in response to RPA inhibition by this compound.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative findings from early studies on this compound.

Table 1: Effect of this compound on Cell Viability and Growth

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Effect on Cell Viability/Growth | Reference |

| A549 | 5 | Continuous | Minor initial delay in growth | [3] |

| A549 | 20 | Continuous | Significant inhibition of growth | [3] |

| A549 | 40 | 3 days | Induction of apoptosis (sub-G1 peak) | [3] |

| FA-A (FA-deficient) | 0-100 | 4 days | Increased sensitivity compared to FA-proficient cells | [2] |

| FA-A + FANCA (FA-proficient) | 0-100 | 4 days | Less sensitive than FA-deficient cells | [2] |

Table 2: this compound's Effect on DNA Damage and Cell Cycle Markers

| Cell Line | This compound Concentration | Duration of Treatment | Measured Marker | Observed Effect | Reference |

| FA-A | Not specified | 6, 12, 24 hours | γ-H2AX levels | Progressive increase over time | [2] |

| FA-A + FANCA | Not specified | 6, 12, 24 hours | γ-H2AX levels | Less pronounced increase compared to FA-A | [2] |

| HeLa, U2OS | Not specified | Not specified | FANCD2 monoubiquitination | Increased | [2] |

| UMSCC38 | Increasing concentrations | Not specified | Etoposide-induced RPA32 phosphorylation (S33, S4/8) | Reduced | [1] |

| UMSCC38 | Not specified | Not specified | ATR autophosphorylation (T1989) | Induced, but less than etoposide | [1] |

Table 3: Chemosensitizing Effects of this compound

| Cell Line | Combination Treatment | Duration of Treatment | Observed Effect | Reference |

| FA-deficient cells | This compound + Cisplatin | 4 days | Enhanced cytotoxicity of cisplatin | [2] |

| FA-proficient cells | This compound + Cisplatin | 4 days | Less toxic compared to FA-deficient cells | [2] |

| A549 | This compound (20 µM) + Ionizing Radiation | 4 or 16 hours post-irradiation | No significant radiosensitization | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in triplicate. Allow cells to adhere overnight.

-

Compound Treatment: The following day, add serial dilutions of this compound (e.g., 0-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 4 days) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells (considered 100% viability) to determine the percentage of cell viability.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye.

-

Data Analysis: The resulting data is used to generate a histogram of cell count versus fluorescence intensity. The G1, S, and G2/M populations are quantified based on their DNA content (2n, between 2n and 4n, and 4n, respectively).

Immunoblotting for FANCD2 Monoubiquitination

This protocol is used to detect the monoubiquitinated form of FANCD2 as a marker of Fanconi Anemia pathway activation.

-

Cell Lysis: Treat cells with this compound as required. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FANCD2 overnight at 4°C. The antibody should be able to detect both the unmodified (FANCD2-S) and the monoubiquitinated (FANCD2-L) forms of the protein.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The appearance or increased intensity of the higher molecular weight FANCD2-L band indicates monoubiquitination.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits the RPA-ATRIP interaction, disrupting ATR signaling.

Caption: this compound-induced replication stress leads to FA pathway activation.

Caption: Workflow for analyzing this compound's cellular effects.

References

Methodological & Application

Application Notes and Protocols for HAMNO, a Replication Protein A (RPA) Inhibitor

For Research Use Only. Not for human or veterinary use.

Introduction

HAMNO (also known as NSC111847) is a small molecule inhibitor of Replication Protein A (RPA), a critical protein complex in DNA replication, repair, and recombination. By selectively binding to the DNA binding domain F (DBD-F) on the RPA70 subunit, this compound prevents RPA's interaction with other proteins essential for activating the ATR/Chk1 DNA damage response pathway. This inhibition leads to increased replication stress, making cancer cells, particularly those with deficiencies in DNA repair pathways like Fanconi Anemia (FA), more susceptible to DNA damaging agents. These application notes provide a summary of this compound's properties and detailed protocols for its use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | 1-[[(2-hydroxyphenyl)amino]methylene]-2(1H)-naphthalenone | |

| CAS Number | 138736-73-9 | |

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Formula Weight | 263.3 g/mol | |

| Purity | ≥95% | |

| Formulation | A crystalline solid | |

| Storage | -20°C | |

| Stability | ≥ 4 years (as solid) |

Preparation and Solubility

Proper preparation of this compound stock solutions is critical for experimental reproducibility.

| Solvent | Solubility | Protocol |

| DMSO | ~30 mg/mL | Dissolve this compound solid in DMSO. Purge with an inert gas. |

| DMF | ~30 mg/mL | Dissolve this compound solid in dimethylformamide. Purge with an inert gas. |

| Aqueous Buffer (e.g., PBS) | ~0.25 mg/mL (in 1:30 DMSO:PBS) | First, dissolve this compound in DMSO to create a concentrated stock. Then, dilute this stock with the aqueous buffer of choice. Aqueous solutions are not recommended for storage beyond one day. |

Note: This material should be handled as a hazardous substance. Users must review the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE).

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the DNA Damage Response (DDR). Under conditions of replication stress (e.g., caused by DNA damaging agents like etoposide (B1684455) or cisplatin), single-stranded DNA (ssDNA) is exposed and quickly coated by the RPA complex. This RPA-ssDNA filament serves as a platform to recruit and activate the ATR kinase. ATR then phosphorylates a cascade of downstream targets, including Chk1 and RPA32, to initiate cell cycle arrest and DNA repair.

This compound specifically inhibits the interaction between the RPA70 subunit and ATR/ATRIP, thereby preventing ATR activation. This leads to an accumulation of replication stress, marked by increased levels of γ-H2AX (a marker for DNA double-strand breaks), particularly in the S-phase of the cell cycle. This mechanism makes this compound a potent sensitizer (B1316253) for chemotherapeutic agents that induce DNA damage.

Experimental Protocols

Protocol 1: In Vitro Analysis of Cell Viability (Colony Formation Assay)

This protocol assesses the long-term effect of this compound, alone or in combination with a DNA damaging agent, on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell lines (e.g., UMSCC38, UMSCC11B, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Etoposide stock solution (20 mM in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM). For combination studies, add a fixed concentration of etoposide with the varying concentrations of this compound. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells.

-

Fixation: Wash the wells twice with PBS. Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the colonies.

-

Staining: Remove the fixative and wash with PBS. Add 1 mL of Crystal Violet solution to each well and incubate for 20 minutes.

-

Washing and Drying: Remove the stain and wash the plates gently with water until the background is clear. Allow the plates to air dry completely.

-

Quantification: Scan or photograph the plates. Colonies can be counted manually or using image analysis software.

Protocol 2: Western Blot for DNA Damage Markers (γ-H2AX and p-RPA32)

This protocol measures the induction of DNA damage and the inhibition of ATR signaling by detecting key phosphorylated proteins.

Materials:

-

Cancer cell lines (e.g., UMSCC38)

-

This compound stock solution (10 mM in DMSO)

-

Etoposide stock solution (20 mM in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-γ-H2AX, anti-phospho-RPA32 (Ser33), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Treatment: Plate cells to be 60-70% confluent on the day of treatment. Treat cells with this compound (e.g., 10-20 µM) for 2-6 hours. In some conditions, co-treat with a DNA damaging agent like etoposide (e.g., 20 µM) for the final 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Applications

This compound has demonstrated efficacy in reducing tumor growth in mouse xenograft models, particularly in combination with etoposide.

| Parameter | Value | Cell Lines Used |

| Animal Model | Athymic nude mice | UMSCC11B, UMSCC38 |

| This compound Dosage | 1-2 mg/kg | UMSCC11B, UMSCC38 |

| Etoposide Dosage | 10 mg/kg | UMSCC11B, UMSCC38 |

| Administration Route | Intraperitoneal (IP) injection | UMSCC11B, UMSCC38 |

| Dosing Schedule | Daily for 3 days once tumors reach ~50 mm³ | UMSCC11B, UMSCC38 |

| Observed Effect | Reduced tumor growth in combination with etoposide | UMSCC11B, UMSCC38 |

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Summary of Quantitative Data

| Assay | Cell Line | Treatment Condition | Effective Concentration | Observed Effect |

| ATR Signaling | UMSCC38 | This compound + Etoposide | 10-20 µM | Inhibition of ATR autophosphorylation and RPA32 phosphorylation. |

| Replication Stress | UMSCC38, OKF4 | This compound | 20 µM | Increased pan-nuclear γ-H2AX staining, especially in S-phase cells. |

| Colony Formation | HNSCC cells | This compound alone | Low micromolar range | Inhibition of colony formation. |

| Tumor Growth | UMSCC11B/38 Xenografts | This compound + Etoposide | 1 mg/kg | Reduced tumor growth compared to single agents. |

Application Notes and Protocols for the Use of HAMNO in CRISPR-Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the genome. The outcome of a CRISPR-Cas9-induced double-strand break (DSB) is determined by the cell's endogenous DNA repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) pathway and the precise Homology-Directed Repair (HDR) pathway. For applications requiring precise insertions or corrections of genetic sequences, enhancing the efficiency of HDR is a primary goal. Small molecules that modulate DNA repair pathways are emerging as powerful tools to improve the outcomes of CRISPR-Cas9 gene editing.

These application notes provide a comprehensive guide for the characterization and application of a novel small molecule, designated here as HAMNO, for the enhancement of CRISPR-Cas9-mediated gene editing. The protocols outlined below describe a systematic approach to determine the optimal working concentration of this compound, to quantify its effects on editing efficiency, and to assess its impact on off-target activity.

I. Initial Characterization of this compound

Before incorporating this compound into gene editing experiments, it is crucial to determine its optimal, non-toxic concentration and its dose-dependent effect on editing efficiency.

Protocol 1: Cytotoxicity Assay

This protocol assesses the potential cytotoxic effects of this compound to determine the optimal concentration range for subsequent experiments.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom tissue culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

-

Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours, corresponding to the intended duration of your gene editing experiment.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration of this compound.

Protocol 2: Dose-Response for Editing Efficiency

This protocol determines the concentration of this compound that provides the maximal enhancement of HDR efficiency.

Materials:

-

All materials from Protocol 1

-

CRISPR-Cas9 components (e.g., Cas9 and sgRNA expression plasmids or RNP complex)

-

Donor DNA template for HDR

-

Transfection reagent

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target locus

Procedure:

-

Cell Culture and Transfection: Culture cells to the appropriate confluency and transfect with the CRISPR-Cas9 components and the HDR donor template.

-

This compound Treatment: Immediately after transfection, replace the medium with fresh medium containing various non-toxic concentrations of this compound, as determined in Protocol 1. Include a vehicle-only control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

-

Analysis of Editing Efficiency: Quantify the percentage of HDR and NHEJ events using an appropriate method, such as Next-Generation Sequencing (NGS) of the target locus or digital droplet PCR (ddPCR).

II. Quantitative Data Summary

The following tables present hypothetical data from the initial characterization of this compound.

Table 1: Cytotoxicity of this compound on HEK293T Cells

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 4.5 |

| 0.1 | 98.7 | 5.1 |

| 0.5 | 99.1 | 4.8 |

| 1.0 | 97.5 | 5.3 |

| 2.5 | 95.2 | 4.9 |

| 5.0 | 88.3 | 6.2 |

| 10.0 | 65.4 | 7.1 |

| 20.0 | 30.1 | 8.5 |

Table 2: Effect of this compound on CRISPR-Cas9 Editing Efficiency at the AAVS1 Locus

| This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Efficiency (%) | HDR/NHEJ Ratio |

| 0 (Vehicle) | 5.2 | 25.8 | 0.20 |

| 0.5 | 8.9 | 24.5 | 0.36 |

| 1.0 | 15.6 | 22.1 | 0.71 |

| 2.5 | 18.3 | 20.5 | 0.89 |

| 5.0 | 12.1 | 23.4 | 0.52 |

III. Detailed Experimental Protocols

Protocol 3: General Workflow for this compound-Enhanced CRISPR-Cas9 Gene Editing

This protocol provides a comprehensive procedure for performing a CRISPR-Cas9 experiment with the inclusion of this compound to enhance HDR.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

CRISPR-Cas9 ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA)

-

Single-stranded oligodeoxynucleotide (ssODN) donor template for HDR

-

Electroporation system and reagents

-

This compound at optimal concentration (e.g., 2.5 µM)

-

Genomic DNA extraction kit

-

PCR reagents and primers for target locus amplification

-

Next-Generation Sequencing (NGS) service or platform

Procedure:

-

Cell Preparation: Culture cells to the desired number. On the day of transfection, harvest and wash the cells, then resuspend in the appropriate electroporation buffer.

-

RNP and Donor Template Preparation: Prepare the Cas9 RNP by incubating purified Cas9 protein with the specific sgRNA. Add the ssODN donor template to the RNP solution.

-

Electroporation: Mix the cell suspension with the RNP/ssODN solution and perform electroporation using an optimized protocol for your cell line.

-

Post-Electroporation Culture and this compound Treatment: Immediately after electroporation, plate the cells in pre-warmed complete culture medium containing the optimal concentration of this compound (e.g., 2.5 µM) or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Genomic DNA Extraction: Harvest a portion of the cells and extract genomic DNA.

-

Quantification of Editing Efficiency: Amplify the target genomic region by PCR. Analyze the PCR products by NGS to quantify the percentage of reads corresponding to HDR, NHEJ, and wild-type alleles.

-

Clonal Isolation (Optional): If desired, plate the remaining cells at clonal density to isolate single-cell-derived colonies for further analysis and expansion.

Protocol 4: Off-Target Analysis

It is critical to assess whether this compound influences the off-target activity of the CRISPR-Cas9 system.

Materials:

-

Genomic DNA from cells treated with CRISPR-Cas9 and this compound (from Protocol 3)

-

Genomic DNA from cells treated with CRISPR-Cas9 and vehicle control

-

List of predicted off-target sites for the sgRNA used

-

PCR reagents and primers for each predicted off-target site

-

Next-Generation Sequencing (NGS) platform

Procedure:

-

Predict Off-Target Sites: Use bioinformatic tools to predict potential off-target sites for the sgRNA used in your experiment.

-

Amplify Off-Target Loci: For each predicted off-target site, design primers to amplify the surrounding genomic region. Perform PCR on the genomic DNA from both this compound-treated and vehicle-treated cells.

-

NGS Analysis: Pool the PCR amplicons and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at each off-target locus for both conditions.

-

Comparison: Compare the indel frequencies at each off-target site between the this compound-treated and vehicle-treated samples to determine if this compound alters the off-target profile.

IV. Visualizations

Caption: General workflow for this compound-enhanced CRISPR-Cas9 gene editing.

Caption: Mechanism of CRISPR-Cas9 and potential intervention by this compound.

Caption: Logical workflow for screening and validating a novel CRISPR enhancer.

Troubleshooting & Optimization

Technical Support Center: Improving HAMNO Solubility for Experiments

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with HAMNO (NSC-111847), a known inhibitor of Replication Protein A (RPA). Given its hydrophobic nature, achieving and maintaining solubility in aqueous solutions for biological assays is a common challenge.

Troubleshooting Guide

This section addresses specific issues you may encounter when this compound fails to dissolve or precipitates out of solution during your experiments.

Q1: I added my this compound stock in DMSO directly to my aqueous buffer/media, and it immediately precipitated. What went wrong?

A1: This is a common issue known as "solvent crashing." this compound is soluble in 100% DMSO but insoluble in water.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the this compound is no longer soluble in the resulting low-concentration DMSO environment and precipitates. To avoid this, a gradual dilution process is necessary. Refer to the Protocol for Serial Dilution of this compound for Aqueous Assays below.

Q2: My this compound powder won't dissolve in the solvent I've chosen. What should I do?

A2: First, confirm you are using a recommended solvent. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is reported to be insoluble in water and ethanol.[1] If you are using DMSO and still facing issues, try gentle warming (37°C) and vortexing or brief sonication to aid dissolution. Ensure your solvent is anhydrous and of high quality, as water contamination can significantly reduce solubility.

Q3: I managed to dissolve this compound, but it precipitates over time or after freeze-thaw cycles. How can I prevent this?

A3: Precipitation upon storage can indicate that the solution is supersaturated or that the compound is unstable. For stock solutions in DMSO, store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Before use, allow the aliquot to fully equilibrate to room temperature and briefly centrifuge it to collect all liquid at the bottom of the vial.[3] If precipitation persists in your final working solution, the final concentration may be too high for the solvent composition. Consider lowering the final this compound concentration or increasing the percentage of a co-solvent if your experimental system can tolerate it.

Q4: Can I use a solvent other than DMSO for my cell-based assay?

A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like DMF (Dimethylformamide) might also work, though this would require validation.[2][4] For cell-based assays, the primary concern is solvent toxicity. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxic effects, although some cell lines may tolerate up to 1%.[3] If your cells are sensitive to DMSO, exploring advanced formulation strategies like using cyclodextrins or lipid-based nanoparticles may be necessary, but this requires significant formulation development.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as NSC-111847) is a small molecule inhibitor of the protein-protein interaction of Replication Protein A (RPA).[5] Its molecular formula is C17H13NO2.[1][5] It is used in research to study DNA damage response and replication stress pathways.[5]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended and most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q3: What is the solubility of this compound in common solvents?

A3: The known solubility of this compound is summarized in the table below.

Q4: How should I store this compound stock solutions?

A4: Once dissolved in DMSO, this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Concentration | Reference |

| DMSO | Soluble | 10 mg/mL | [2] |

| DMSO | Soluble | 53 mg/mL | [1] |

| Water | Insoluble | Not Applicable | [1] |

| Ethanol | Insoluble | Not Applicable | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder (MW: 263.29 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator bath (optional)

-

Calibrated analytical balance and pipette

Methodology:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

-

Weigh: Carefully weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh out 2.63 mg of this compound.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure it is clear and free of any particulates.[3]

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials. Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution of this compound for Aqueous Assays

This protocol provides a method to dilute the DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Target aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile microcentrifuge tubes

Methodology:

-

Prepare Intermediate Dilution: First, prepare an intermediate dilution of your this compound stock in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.

-

First Aqueous Dilution: Perform the next dilution step into your final aqueous buffer, but aim for a concentration that is still 10-20x higher than your final desired concentration. For example, add 2 µL of the 1 mM DMSO stock to 98 µL of your aqueous buffer to get a 20 µM solution (the DMSO concentration is now 2%). Pipette up and down gently but thoroughly to mix.

-

Final Dilution: Immediately perform the final dilution of this intermediate aqueous solution into the bulk of your assay buffer or the well of your cell culture plate. For instance, add 10 µL of the 20 µM solution to 190 µL of media in a well to achieve a final concentration of 1 µM. This final step ensures the DMSO concentration is low (e.g., <0.5%) and the compound is rapidly dispersed.

Visualizations

Caption: Hypothetical signaling pathway showing this compound inhibiting the RPA complex.

Caption: Experimental workflow for preparing this compound for a cell-based assay.

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: HAMNO Stability in Solution

Welcome to the technical support center for Hypothetical Amine N-Oxide (HAMNO) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results involving this compound and other amine N-oxide compounds.

Frequently Asked Questions (FAQs)

Q1: What is a this compound compound and why is its stability a concern?

A1: Hypothetical Amine N-Oxide (this compound) represents a class of compounds characterized by an N-oxide functional group, where an oxygen atom is bonded to a tertiary amine nitrogen (R₃N⁺-O⁻). These compounds are highly polar and often used in medicinal chemistry to increase water solubility, modulate bioactivity, or serve as prodrugs. Their stability is a critical concern because the N-O bond can be labile, making them susceptible to chemical and metabolic degradation. This instability can lead to the formation of various byproducts, inaccurate quantification in analytical assays, and loss of therapeutic efficacy.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound compounds in solution is influenced by several key factors:

-

pH: Amine N-oxides are generally most stable in neutral to slightly acidic conditions. They can be protonated in acidic solutions (pKa typically 4-5) and may degrade under strongly alkaline conditions.

-

Solvent: Polar protic solvents like water and alcohols can stabilize the N-oxide group through hydrogen bonding. However, the choice of solvent can be substrate-specific, and in some cases, acetonitrile (B52724) has been shown to provide greater stability than methanol (B129727) during analysis.

-

Temperature: Elevated temperatures can accelerate degradation through pathways like the Cope elimination or Meisenheimer rearrangement. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.

-

Light: Exposure to light, particularly UV radiation, can cause degradation. It is advisable to protect this compound solutions by using amber vials or foil-wrapped containers.

-

Presence of Metals: Transition metals can catalyze the degradation of N-oxides. Care should be taken to avoid metal contamination in buffers and solutions.

Q3: My this compound solution is turning yellow and I'm seeing a loss of my compound. What is happening?

A3: A yellow discoloration and loss of the parent compound can be indicative of degradation. Tertiary amines, the precursors to N-oxides, can oxidize in the presence of air, and the resulting N-oxides can decompose further. The primary degradation pathways for this compound compounds include:

-

Reduction: The most common issue is the reduction of the N-oxide back to its parent tertiary amine. This can be catalyzed by components in biological matrices (e.g., hemolyzed plasma) or by certain reagents.

-

Cope Elimination: If the this compound has a suitably positioned beta-hydrogen, it can undergo thermal elimination to form an alkene and a hydroxylamine.

-

Meisenheimer Rearrangement: N-oxides with allylic or benzylic groups can rearrange to form O-substituted hydroxylamines.

-

Polonovski Reaction: In the presence of activating agents like acetic anhydride, N-oxides can rearrange to form an acetamide (B32628) and an aldehyde.

Q4: Which analytical solvents are recommended for preparing and analyzing this compound samples?

A4: Acetonitrile and methanol are the most common solvents for the analysis of amine N-oxides. While polar protic solvents can stabilize the N-O bond through hydrogen bonding, acetonitrile may offer superior stability for certain compounds by minimizing the reversion to the parent amine, particularly in complex biological matrices. For chromatographic separations, mobile phases are often composed of acetonitrile or methanol with an acidic modifier like formic acid to maintain a low pH, which improves stability during the analytical run.

Q5: How can I prevent the degradation of this compound during sample preparation and analysis?

A5: To minimize degradation, adhere to the following best practices:

-

pH Control: Maintain neutral or slightly acidic conditions for all solutions and buffers. Avoid alkaline conditions.

-

Temperature Control: Perform sample preparation steps on ice or at reduced temperatures. Store stock solutions and prepared samples at low temperatures (2-8°C for short-term, ≤ -20°C for long-term storage) and avoid repeated freeze-thaw cycles.

-

Solvent Selection: Use high-purity solvents. Consider using acetonitrile as the primary organic solvent, as it has been shown to limit the degradation of some N-oxides.

-

Protect from Light: Always use amber glass vials or foil-wrapped containers to protect samples and standards from light.

-

Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation to occur.

Troubleshooting Guides

This section provides structured solutions to common problems encountered during experiments with this compound.

Issue 1: Low recovery or decreasing peak area of this compound over time.

| Possible Cause | Recommended Solution |

| Degradation in solution: The compound is reverting to its parent amine or other degradants. | Verify solvent stability: Prepare a fresh standard in high-purity acetonitrile and re-analyze immediately. Ensure the pH of all solutions is neutral or slightly acidic. Store stock solutions and samples at ≤ -20°C. |

| Adsorption: The highly polar this compound is adsorbing to the surface of glass or plastic containers. | Use appropriate labware: Employ silanized glass vials or low-adsorption polypropylene (B1209903) tubes to minimize surface binding. |

| Incomplete Dissolution: The compound may not be fully dissolved, especially if it is a hygroscopic solid. | Ensure complete dissolution: Use sonication or vortexing to ensure the compound is fully dissolved. Visually inspect for any particulate matter before use. |

Issue 2: Unexpected peaks appearing in the chromatogram.

| Possible Cause | Recommended Solution |

| Degradation of this compound: The new peaks correspond to degradation products such as the parent amine or rearranged isomers. | Identify degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to plausible degradation products (e.g., parent amine [M-16], hydroxylamine). |

| Solvent Impurities: Reactive impurities in the solvent (e.g., peroxides in ethers) could be reacting with the this compound. | Use high-purity solvents: Use fresh, HPLC-grade or MS-grade solvents. Avoid using aged solvents, especially ethers like THF, which can form peroxides. |

| Contamination: The sample may be contaminated from the container, pipette tips, or other reagents. | Run blanks: Analyze a solvent blank and a matrix blank to rule out external sources of contamination. |

Data Presentation

Table 1: Summary of Factors Affecting this compound (Amine N-Oxide) Stability

| Factor | General Effect on Stability | Recommendations & Considerations |

| pH | Most stable at neutral to slightly acidic pH. Degradation can occur in strongly alkaline conditions. | Maintain solution pH between 4 and 7. Use buffers like acetate (B1210297) or phosphate. |

| Temperature | Higher temperatures accelerate degradation. | Store solutions at ≤ -20°C for long-term and 2-8°C for short-term. Prepare samples on ice. |

| Solvent | Polar protic solvents can stabilize via H-bonding. Acetonitrile may limit reduction better than methanol. | Screen solvents for optimal stability. Acetonitrile is often a good starting point for analytical work. |

| Light | UV exposure can induce degradation. | Use amber vials or protect containers from light with aluminum foil. |

| Oxygen | Atmospheric oxygen can contribute to oxidative degradation pathways. | For highly sensitive compounds, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |

| Metal Ions | Transition metals can catalyze decomposition. | Use metal-free buffers and high-purity salts. Consider adding a chelating agent like EDTA if metal contamination is suspected. |

Table 2: Hypothetical Stability of a Model this compound Compound in Different Solvents at Room Temperature (25°C)

| Time Point | % Remaining in Acetonitrile | % Remaining in Methanol | % Remaining in Water (pH 7) |

| 0 hours | 100.0% | 100.0% | 100.0% |

| 4 hours | 99.5% | 98.2% | 99.1% |

| 8 hours | 98.9% | 96.5% | 98.4% |

| 24 hours | 97.1% | 92.3% | 96.0% |

| 48 hours | 94.5% | 85.1% | 92.5% |

This table illustrates that for some N-oxides, degradation is slower in acetonitrile compared to methanol, a phenomenon noted in the literature.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Solution by HPLC-UV

Objective: To determine the stability of a this compound compound in a specific solvent over time at a set temperature.

Methodology:

-

Preparation of Stock Solution: Accurately weigh ~1 mg of the this compound reference standard. Dissolve it in the chosen solvent (e.g., HPLC-grade acetonitrile) to prepare a 1 mg/mL stock solution. Protect from light.

-

Preparation of Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 5 µg/mL).

-

Stability Study Setup:

-

Aliquot the working solution into multiple sealed, amber HPLC vials.

-

Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Store the vials under the desired temperature condition (e.g., room temperature, 4°C).

-

Prepare a "Time 0" sample for immediate analysis.

-

-

HPLC Analysis:

-

At each designated time point, analyze one vial.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

-

Data Analysis:

-

Measure the peak area of the this compound at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.

-

Plot the percentage remaining versus time to visualize the degradation profile.

-

Protocol 2: Forced Degradation (Stress Testing) Protocol for this compound

Objective: To identify potential degradation products and primary degradation pathways for a this compound compound.

Methodology:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial. Protect all samples from light.

-

Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidation: 3% H₂O₂. Keep at room temperature for 4 hours.

-

Thermal Stress: Dilute with a 1:1 mixture of acetonitrile and water. Heat at 80°C for 24 hours.

-

Control Sample: Dilute with a 1:1 mixture of acetonitrile and water. Keep at 4°C.

-

-

Sample Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a stability-indicating HPLC-UV method. For identification of unknown peaks, analyze the samples by LC-MS.

Visualizations

Caption: Troubleshooting workflow for investigating this compound instability.

Caption: Common degradation pathways for this compound compounds.

Technical Support Center: Optimizing HAMNO Concentration for Cell Culture Assays

Welcome to the technical support center for optimizing the use of HAMNO (hydroxylamine-N-oxide) in your cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical protein that binds to single-stranded DNA (ssDNA) and is essential for DNA replication, repair, and the DNA damage response (DDR). This compound specifically targets the N-terminal domain of the RPA70 subunit, preventing its interaction with other proteins involved in these crucial cellular processes. By inhibiting RPA, this compound can induce replication stress, stall the cell cycle, and sensitize cancer cells to DNA-damaging agents.

Q2: What is a typical starting concentration range for this compound in cell culture assays?

A2: Based on published studies, a common starting concentration range for this compound is between 2.5 µM and 100 µM. The optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For initial experiments, it is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific model system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (generally below 0.1% v/v) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells.

Q4: How stable is this compound in cell culture medium?

A4: The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary. It is recommended to prepare fresh dilutions of this compound from your frozen stock for each experiment to ensure consistent activity. If you suspect instability, you can assess its impact by comparing the effects of freshly prepared this compound with solutions that have been incubated under the same conditions for the duration of your experiment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Guide 1: Unexpectedly High Cytotoxicity

| Observed Problem | Potential Cause | Suggested Solution |

| High levels of cell death at low this compound concentrations. | High sensitivity of the cell line: Some cell lines are inherently more sensitive to RPA inhibition. | Perform a dose-response experiment starting from a lower concentration range (e.g., nanomolar) to determine the optimal non-toxic concentration. |

| Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1% (v/v) and include a vehicle control (medium with the same DMSO concentration but no this compound) in your experiments. | |

| Sub-optimal cell health: Cells that are unhealthy or at a high passage number may be more susceptible to stress. | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. |

Guide 2: Lack of Expected Effect (e.g., No Cell Cycle Arrest or Sensitization to Cisplatin)

| Observed Problem | Potential Cause | Suggested Solution |

| This compound does not induce the expected phenotype (e.g., no change in cell cycle progression). | Insufficient concentration: The concentration of this compound may be too low to effectively inhibit RPA in your specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration. You can also verify target engagement by assessing downstream markers of RPA inhibition, such as increased γH2AX staining. |

| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |

| Cell line-specific resistance: The cell line may have intrinsic mechanisms of resistance to RPA inhibition. | Investigate the expression levels of RPA and downstream DNA damage response proteins in your cell line. Consider testing this compound in a different, well-characterized cell line to confirm its activity. | |

| This compound fails to synergize with or sensitize cells to cisplatin (B142131). | Sub-optimal dosing schedule: The timing of this compound and cisplatin treatment may not be optimal for a synergistic effect. | Experiment with different treatment schedules, such as pre-treatment with this compound for a specific duration before adding cisplatin, or co-treatment. |

| Inefficient DNA repair inhibition: The concentration of this compound may not be sufficient to adequately inhibit the repair of cisplatin-induced DNA adducts. | Increase the this compound concentration, guided by your dose-response data, to a level that effectively inhibits RPA without causing excessive single-agent toxicity. | |

| Cellular context: The genetic background of the cell line can influence its response to combination therapies. | Analyze the status of key DNA repair pathways (e.g., nucleotide excision repair) in your cell line, as deficiencies in these pathways can impact the efficacy of cisplatin. |

Guide 3: Inconsistent or Unreliable Assay Results

| Observed Problem | Potential Cause | Suggested Solution |

| High variability between replicate wells in a cytotoxicity assay (e.g., MTT assay). | Uneven cell seeding: Inconsistent number of cells seeded per well. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |

| Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. | |

| Incomplete formazan (B1609692) solubilization (MTT assay): The purple formazan crystals are not fully dissolved, leading to inaccurate absorbance readings. | Ensure complete mixing after adding the solubilization solution (e.g., DMSO). Gently pipette up and down to dissolve all crystals. | |

| Unexpected results in viability assays. | Direct interaction of this compound with assay reagents: Some compounds can interfere with the chemistry of viability assays. | To confirm your results, use an alternative viability assay that relies on a different principle (e.g., a dye exclusion assay like Trypan Blue or a luminescence-based assay measuring ATP levels). |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of a range of this compound concentrations on a specific cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

This compound powder

-

Anhydrous DMSO

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells (for adherent cells).

-

Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Visualizations

Experimental Workflow for this compound Concentration Optimization

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathway of this compound-mediated RPA Inhibition

Technical Support Center: Overcoming Resistance to HAMNO in Cancer Cell Lines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Replication Protein A (RPA) inhibitor, HAMNO, in cancer cell line experiments. This guide is designed to address specific issues that may arise during experimentation and to provide detailed methodologies for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical protein involved in the DNA damage response (DDR), particularly in stabilizing single-stranded DNA (ssDNA) during replication and repair processes. This compound selectively binds to the N-terminal domain of the RPA70 subunit, which disrupts its interaction with other proteins involved in the ATR/Chk1 signaling pathway. This inhibition leads to increased replication stress, particularly in cancer cells that already have a high level of endogenous replication stress, and can sensitize them to DNA damaging agents.

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound can be multifactorial. Here are some potential reasons:

-

Intrinsic Resistance: The cell line may possess inherent mechanisms that make it resistant to RPA inhibition. This could include a low level of baseline replication stress, robust alternative DNA repair pathways, or low expression of the molecular targets required for this compound's cytotoxic effects.

-

Sub-optimal Drug Concentration: The concentration of this compound used may be too low to elicit a significant biological effect. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

-

Drug Inactivation: Components in the cell culture media may interact with and inactivate this compound. Ensure the stability of the compound in your experimental conditions.

-

Cell Line Specific Factors: The genetic background of the cancer cell line, including the status of key DNA repair genes like those in the Fanconi Anemia (FA) pathway, can significantly influence sensitivity to this compound. Cells proficient in the FA pathway may be less sensitive.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity at low concentrations could be due to:

-

High Sensitivity of the Cell Line: The cancer cell line you are using might be particularly dependent on the RPA-mediated DNA damage response, making it highly sensitive to this compound. This is often observed in cells with underlying DNA repair deficiencies, such as those with a defective Fanconi Anemia pathway.

-

Off-Target Effects: While this compound is reported to be selective for RPA, at higher concentrations, off-target effects cannot be entirely ruled out.

-

Experimental Error: Inaccurate drug dilution or cell seeding density can lead to misleading results. Always double-check calculations and experimental setup.

Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?

A4: Inconsistent results are a common challenge in cell-based assays. Potential sources of variability include:

-

Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to drug treatment.

-

Drug Preparation and Storage: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound.

-

Assay Performance: Minor variations in incubation times, reagent concentrations, and handling techniques can introduce variability.

-

Biological Variability: Cancer cell lines can be heterogeneous, and clonal selection over time can lead to changes in drug sensitivity.

Troubleshooting Guides

Issue 1: No Observable Effect or Weak Activity of this compound

| Possible Cause | Troubleshooting Step |

| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound in your specific cell line. Test a wide range of concentrations (e.g., from nanomolar to high micromolar). |

| Compound Instability/Inactivity | Prepare fresh this compound stock solutions from a reliable source. Avoid repeated freeze-thaw cycles. Test the activity of your this compound stock on a known sensitive cell line as a positive control. |